molecular formula C19H24FN3O7S B1391524 Levofloxacin mesylate CAS No. 226578-51-4

Levofloxacin mesylate

Numéro de catalogue: B1391524
Numéro CAS: 226578-51-4
Poids moléculaire: 457.5 g/mol
Clé InChI: ZSPLOATUDIRNAS-PPHPATTJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levofloxacin is a synthetic broad-spectrum antibacterial agent used to treat bacterial infections in many different parts of the body . It is also used to treat anthrax infection after inhalational exposure and to prevent plague .


Molecular Structure Analysis

The polymorphism of Levofloxacin was intensively studied. The fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

  • Pharmacokinetics in Healthy Volunteers: A study on the pharmacokinetics of levofloxacin mesylate in healthy volunteers revealed dose-independent disposition, providing a scientific basis for clinical applications (Gui, 2000).

Clinical Efficacy

  • Treatment of Bacterial Infections: Levofloxacin has been demonstrated as effective for treating various bacterial infections, including respiratory, genitourinary, skin, and other infections (Croom & Goa, 2003).

Evidence-Based Nursing

  • Prevention of Adverse Reactions: Evidence-based nursing has been applied to prevent adverse reactions from this compound injection, suggesting its significance in clinical settings (Jiang, 2013).

Veterinary Medicine

  • Use in Veterinary Medicine: Levofloxacin is also used in veterinary medicine, with its use limited in the EU and extralabel in companion animals in the USA. Studies have focused on pharmacokinetics, drug depletion, efficacy, and susceptibility of animal microbial isolates (Sitovs, Sartini, & Giorgi, 2021).

Drug Monitoring and Analysis

  • Sensitive Drug Determination: Carbon paste electrodes have been developed for the sensitive determination of levofloxacin in serum, urine, and pharmaceutical formulations, indicating its significance in monitoring and analysis (Abdel-Haleem et al., 2021).

Drug Diffusion Studies

  • Diffusion in Agarose Hydrogel: A study on the diffusion behavior of this compound in agarose hydrogel employed electronic speckle pattern interferometry, contributing to the understanding of drug transport within polymer matrices (Tan et al., 2009).

Environmental Impact

  • Electrochemical Mineralization: Research on the degradation of levofloxacin by electro-Fenton-pyrite process in natural waters highlights its environmental impact and the importance of water treatment processes (Barhoumi et al., 2015).

Pharmacodynamic Relationships

  • Pharmacodynamics in Chronic Bronchitis: A study exploring pharmacodynamic relationships between levofloxacin concentrations and bacterial eradication in chronic bronchitis patients provides insights into the drug's in vivo efficacy (Cazzola et al., 2005).

Comparative Clinical Studies

  • Comparison with Other Forms of Levofloxacin: Clinical verification of this compound versus levofloxacin in treating bacterial infections helps in understanding its relative efficacy and safety (Jing, 2003).

Toxicological Studies

  • Toxicity Analysis in Mammals: Research on levofloxacin-induced toxicity in mammals, including hepatotoxicity, nephrotoxicity, and effects on spermatogenesis, contributes to understanding its safety profile (Ara et al., 2020).

Drug Formulation and Delivery

  • Proliposomes for Lung Tuberculosis: The development of LEV-proliposomes for pulmonary delivery in lung tuberculosis indicates advancements in drug formulation for targeted treatment (Rojanarat et al., 2012).

Drug-DNA Interaction Studies

  • Interaction with DNA: Studies on the interaction between levofloxacin hydrochloride, DNA, and Cu2+ contribute to understanding its mechanism of action at the molecular level (Song, He, & Cai, 2004).

Mécanisme D'action

Target of Action

Levofloxacin mesylate, a fluoroquinolone antibiotic, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are type II topoisomerases, each having unique functions within the bacterial cell .

Mode of Action

This compound exerts its antimicrobial activity by inhibiting these targets. The interaction of this compound with DNA gyrase and topoisomerase IV results in the prevention of bacterial DNA replication and transcription, leading to bacterial cell death .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA replication and transcription in bacteria. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the relaxation of supercoiled DNA and promotes the breakage of DNA strands . This disruption in the DNA replication and transcription pathways leads to the death of the bacterial cell .

Pharmacokinetics

This compound exhibits good pharmacokinetic properties. It is rapidly and completely absorbed, and its oral tablet and solution formulations are bioequivalent . This compound is widely distributed in the body, including in the skin tissue, prostate, and lung tissue . It undergoes minimal metabolism in the liver and is primarily excreted as unchanged drug in the urine . These properties contribute to the high bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of bacterial DNA replication and transcription processes, leading to bacterial cell death . This results in the effective treatment of infections caused by susceptible bacteria, including those of the upper respiratory tract, skin and skin structures, urinary tract, and prostate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of competing species in the aqueous phase can hamper the uptake of this compound . Additionally, the degradation of this compound in aqueous solution can be influenced by advanced oxidation processes . Understanding these environmental influences is crucial for optimizing the use of this compound in different settings.

Safety and Hazards

Levofloxacin mesylate should be handled with care. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Levofloxacin is a fluoroquinolone antibacterial indicated in adults (≥18 years of age) with infections caused by designated, susceptible bacteria . The quality of the active ingredient, Levofloxacin, has an important role to contribute to successful therapy .

Analyse Biochimique

Biochemical Properties

Levofloxacin mesylate plays a crucial role in biochemical reactions by targeting bacterial enzymes. It primarily interacts with DNA gyrase and topoisomerase IV. DNA gyrase introduces negative supercoils into DNA, which is essential for DNA replication and transcription. Topoisomerase IV is involved in the separation of replicated chromosomal DNA into daughter cells during cell division. By inhibiting these enzymes, this compound prevents bacterial DNA replication and transcription, leading to cell death. Additionally, this compound has been shown to interact with other biomolecules such as proteins involved in bacterial cell wall synthesis, further contributing to its antibacterial effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. This disruption also affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, this compound can induce oxidative stress and apoptosis at high concentrations. It has been observed to influence cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which are involved in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. By forming a stable complex with these enzymes, this compound inhibits their activity, preventing the supercoiling and separation of bacterial DNA. This inhibition leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death. Additionally, this compound has been shown to inhibit the activity of other enzymes involved in bacterial cell wall synthesis, further enhancing its antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that this compound maintains its antibacterial activity for extended periods, although its potency may decrease slightly over time. In in vitro studies, the compound has been shown to induce bacterial cell death within hours of exposure, with the effects persisting for several days .

Propriétés

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.CH4O3S/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-5(2,3)4/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H3,(H,2,3,4)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPLOATUDIRNAS-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673048
Record name (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226578-51-4
Record name Levofloxacin mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226578514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV1WR4G2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofloxacin mesylate
Reactant of Route 2
Reactant of Route 2
Levofloxacin mesylate
Reactant of Route 3
Reactant of Route 3
Levofloxacin mesylate
Reactant of Route 4
Reactant of Route 4
Levofloxacin mesylate
Reactant of Route 5
Reactant of Route 5
Levofloxacin mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.